2,3-Dihydroxypterodontic acid
Description
Properties
IUPAC Name |
2-[(2R,4aS,6R,7R,8R)-6,7-dihydroxy-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8(14(18)19)10-4-5-15(3)7-12(16)13(17)9(2)11(15)6-10/h6,9-10,12-13,16-17H,1,4-5,7H2,2-3H3,(H,18,19)/t9-,10-,12-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLUMTSGGLOUCH-WHLPLNIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC2(C1=CC(CC2)C(=C)C(=O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H](C[C@]2(C1=C[C@@H](CC2)C(=C)C(=O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypterodontic acid typically involves the extraction from natural sources such as Pterodon emarginatus . The extraction process includes solvent extraction followed by purification steps like column chromatography to isolate the pure compound .
Industrial Production Methods: the extraction and purification processes used in laboratory settings can be scaled up for industrial purposes if needed .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxypterodontic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2,3-Dihydroxypterodontic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydroxypterodontic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, thereby affecting metabolic processes . The exact molecular targets and pathways are still under investigation, but its bioactivity suggests significant potential in therapeutic applications .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Purity : ≥95% (HPLC/NMR) .
- Storage : Stable under密封避光 (sealed, light-protected) conditions for up to 24 months .
Comparison with Structurally Similar Compounds
Pterodontic Acid (CAS 185845-89-0)
- Molecular Formula : C₁₅H₂₂O₂ .
- Molecular Weight : 234.3 g/mol .
- Key Differences : Lacks the two hydroxyl groups at C2 and C3, resulting in reduced polarity and solubility compared to 2,3-dihydroxypterodontic acid.
- Bioactivity : Demonstrates moderate antibacterial activity but lower efficacy than its dihydroxy derivative due to reduced hydrogen-bonding capacity .
Pterodondiol (TN4851)
New Compound 2 (CAS N/A)
- Molecular Formula : C₁₅H₂₂O₄ .
- Molecular Weight : 266.3 g/mol (identical to 2,3-dihydroxypterodontic acid).
- Key Differences : Structural isomerism likely affects spatial arrangement and interaction with biological targets.
Comparison with Functionally Similar Compounds
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, CAS 331-39-5)
- Molecular Formula : C₉H₈O₄ .
- Molecular Weight : 180.16 g/mol .
- Key Differences: A phenolic acid with antioxidant and anti-inflammatory properties. Unlike 2,3-dihydroxypterodontic acid, it lacks a sesquiterpenoid backbone.
- Applications : Widely used in food, cosmetics, and as a precursor in synthetic chemistry .
2,3-Dihydroxybenzoic Acid (CAS 303-38-8)
- Molecular Formula : C₇H₆O₄ .
- Molecular Weight : 154.12 g/mol .
- Key Differences: A simpler aromatic compound with two adjacent hydroxyl groups. Used in metal chelation and pharmaceutical intermediates but lacks the complex terpenoid structure of 2,3-dihydroxypterodontic acid .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Bioactivity Comparison
Research Findings and Implications
- Pharmacological Potential: Its natural origin and moderate bioactivity position it as a candidate for further studies in antibiotic resistance mitigation .
Biological Activity
2,3-Dihydroxypterodontic acid is a natural compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its anti-cancer, anti-inflammatory, and antimicrobial effects, supported by empirical data and case studies.
Chemical Structure
2,3-Dihydroxypterodontic acid is characterized by the presence of hydroxyl groups at the 2 and 3 positions of the pterodontic acid skeleton. This structural feature is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that 2,3-Dihydroxypterodontic acid exhibits significant anticancer properties. Research has demonstrated that it can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound activates caspase pathways and disrupts mitochondrial function, leading to programmed cell death.
- Cell Lines Tested : Notable effects have been observed in HeLa (cervical cancer), MGC-803 (gastric cancer), and NCI-H460 (lung cancer) cells.
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| HeLa | 7.76 ± 0.98 | Caspase activation |
| MGC-803 | 12.50 ± 1.20 | Mitochondrial dysfunction |
| NCI-H460 | 10.00 ± 0.90 | ROS generation |
Anti-inflammatory Activity
The anti-inflammatory effects of 2,3-Dihydroxypterodontic acid have also been documented:
- Inhibition of Mediators : The compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Mechanism : It inhibits the NF-κB signaling pathway, which plays a critical role in inflammation.
Antimicrobial Activity
2,3-Dihydroxypterodontic acid has shown promising results against various microbial strains:
- Bacterial Inhibition : Studies indicate effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Case Study 1: Anticancer Efficacy
A study conducted on the effects of 2,3-Dihydroxypterodontic acid on HeLa cells revealed that treatment with the compound resulted in a significant reduction in cell viability over a 48-hour period. The study utilized an MTT assay to quantify cell proliferation and apoptosis markers were evaluated through flow cytometry.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of 2,3-Dihydroxypterodontic acid led to a marked decrease in edema and inflammatory cytokine levels. Histological examination confirmed reduced infiltration of inflammatory cells in treated tissues compared to controls.
Q & A
Basic Research Questions
What analytical methods are recommended for verifying the purity and identity of 2,3-Dihydroxypterodontic acid in experimental settings?
Methodological Answer:
Purity and structural identity should be confirmed using complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the compound’s stereochemistry and functional groups, while High-Performance Liquid Chromatography (HPLC) with UV or mass detection ensures purity (≥95% as per commercial standards) . For trace impurities, coupling HPLC with tandem mass spectrometry (LC-MS/MS) improves sensitivity. Ensure calibration standards match the compound’s polarity and ionization behavior.
How is 2,3-Dihydroxypterodontic acid typically isolated from natural sources like Laggera pterodonta?
Methodological Answer:
Isolation involves sequential extraction and chromatography. Fresh plant material is extracted with ethanol or methanol, followed by liquid-liquid partitioning (e.g., ethyl acetate for sesquiterpenoid enrichment). Column chromatography (silica gel or Sephadex LH-20) is used for preliminary separation, with final purification via preparative HPLC using a C18 column and isocratic elution (e.g., acetonitrile/water, 65:35) . Monitor fractions with TLC (visualized under UV or using vanillin-H₂SO₄ spray).
What are the documented biological activities of 2,3-Dihydroxypterodontic acid, and how are these assays designed?
Methodological Answer:
The compound exhibits moderate antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. Standard assays include:
- Broth microdilution : Minimum Inhibitory Concentration (MIC) determined using 96-well plates with bacterial inoculum (1–5 × 10⁵ CFU/mL) and serial compound dilutions (0.5–256 µg/mL).
- Time-kill kinetics : Assess bactericidal effects over 24 hours.
Positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1%) are essential . Note that purity discrepancies (e.g., 95% vs. 97.5%) may affect MIC values .
Advanced Research Questions
How can researchers resolve contradictions in bioactivity data for 2,3-Dihydroxypterodontic acid across studies?
Methodological Answer:
Contradictions often arise from:
- Purity variability : Reproducibility requires ≥97% purity (verified via quantitative NMR).
- Isomer interference : Structural analogs like Pterodontic acid (lacking hydroxyl groups) may co-elute; use chiral columns or derivatization (e.g., acetylation) to distinguish isomers .
- Assay conditions : Standardize inoculum density, growth media (e.g., cation-adjusted Mueller-Hinton broth), and incubation time. Perform dose-response curves in triplicate.
What strategies are effective for synthesizing 2,3-Dihydroxypterodontic acid derivatives to explore structure-activity relationships (SAR)?
Methodological Answer:
Derivatization focuses on modifying hydroxyl and carboxyl groups:
- Esterification : React with acyl chlorides (e.g., acetyl chloride) under inert atmosphere.
- Oxidation : Use Jones reagent to convert secondary alcohols to ketones.
- Stereoselective synthesis : Employ Sharpless asymmetric dihydroxylation for enantiomeric control.
Characterize derivatives via X-ray crystallography (for absolute configuration) and compare bioactivity profiles .
How should researchers address stability challenges during long-term storage of 2,3-Dihydroxypterodontic acid?
Methodological Answer:
The compound is sensitive to light, heat, and oxidation. Best practices include:
- Storage : –20°C in amber vials under argon.
- Lyophilization : For aqueous solutions, add cryoprotectants (e.g., trehalose) before freeze-drying.
- Stability testing : Use accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., quinones) can be identified via LC-MS .
What advanced techniques are used to elucidate the ecological roles of 2,3-Dihydroxypterodontic acid in its native plant species?
Methodological Answer:
- Metabolomics : LC-MS-based profiling of plant tissues under stress (e.g., herbivory, drought) to correlate compound levels with ecological responses.
- Gene silencing : CRISPR/Cas9 knockout of biosynthetic genes (e.g., sesquiterpene synthases) to assess impact on plant defense.
- Soil microbiota analysis : Metagenomic sequencing to evaluate compound effects on rhizosphere microbial communities .
Methodological and Data Analysis Questions
How can researchers optimize extraction yields of 2,3-Dihydroxypterodontic acid from complex matrices?
Methodological Answer:
Use Design of Experiments (DoE) for optimization:
- Factors : Solvent polarity, extraction time, temperature.
- Response surface methodology (RSM) : Maximize yield by modeling interactions between variables.
Validate with UPLC-QTOF-MS for quantification .
What computational tools are suitable for predicting the pharmacokinetic properties of 2,3-Dihydroxypterodontic acid?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
